Acetophenazine-d4 Dimaleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

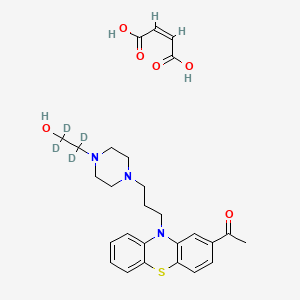

Acetophenazine-d4 Dimaleate is a deuterium-labeled form of Acetophenazine Dimaleate. It is a stable isotope-labeled compound widely used in pharmaceutical and biopharmaceutical research. The compound is primarily utilized in the study of metabolic kinetics, drug distribution in vivo, and drug metabolism pathways .

Mécanisme D'action

- Acetophenazine-d4 Dimaleate primarily targets the dopamine D2 receptor in the brain . This receptor plays a crucial role in regulating neurotransmission and is associated with various neuropsychiatric conditions.

Target of Action

Mode of Action

Méthodes De Préparation

The synthesis of Acetophenazine-d4 Dimaleate involves the reaction of acetyl phenyl hydrazine with diazoaniline hydrochloride to obtain acetyl phenyl hydrazine-diazoaniline hydrochloride. This intermediate is then reacted with an appropriate amount of dimaleic acid to yield this compound . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Analyse Des Réactions Chimiques

Acetophenazine-d4 Dimaleate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Acetophenazine-d4 Dimaleate has a wide range of scientific research applications:

Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms.

Biology: It is used to study metabolic pathways and enzyme kinetics.

Medicine: It is used in the development and testing of new drugs, particularly in understanding their pharmacokinetics and pharmacodynamics.

Industry: It is used in the production of stable isotope-labeled compounds for various industrial applications.

Comparaison Avec Des Composés Similaires

Acetophenazine-d4 Dimaleate is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:

- Perphenazine-d8 Dihydrochloride

- Haloperidol

- Zotepine

- Paliperidone-d4

- Nuciferine

These compounds also act as antipsychotic agents but differ in their specific chemical structures and pharmacological profiles .

Activité Biologique

Acetophenazine-d4 dimaleate is a stable isotope-labeled derivative of acetophenazine, a moderate-potency antipsychotic drug primarily used in the treatment of psychotic disorders. This compound is notable for its ability to block dopamine D2 receptors, which are crucial in the modulation of various neurological and psychological functions. Understanding the biological activity of this compound involves examining its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C31H33D4N3O10S

- Molecular Weight : 647.73 g/mol

- CAS Number : 1331636-00-0

- Purity : >95% (HPLC) .

This compound operates primarily as an antagonist at the dopamine D2 receptor, which plays a significant role in the regulation of mood, cognition, and perception. By blocking these receptors, the compound can reduce symptoms associated with psychotic disorders such as hallucinations and delusions .

Key Actions:

- Dopamine Receptor Antagonism : Inhibits postsynaptic mesolimbic dopaminergic activity, which is linked to psychotic symptoms.

- Hormonal Regulation : It is believed to affect the release of hypothalamic and hypophyseal hormones, influencing various physiological processes including metabolism and wakefulness .

Biological Activity Assessment

The biological activity of this compound can be evaluated through various assays that measure its effects on cell viability, migration, and receptor binding. Below are several common methodologies employed in research:

| Assay Type | Purpose | Limitations |

|---|---|---|

| MTT Assay | Cytotoxicity measurement | May interfere with test compounds |

| Colony Formation Assay | Clonogenic growth assessment | Requires low-adherence plates |

| Apoptosis Detection | Membrane integrity analysis | Specific reagents needed for accurate detection |

| Cell Cycle Analysis | Distribution of cell populations | Requires flow cytometry expertise |

Case Study 1: Antipsychotic Efficacy

A study conducted on the efficacy of acetophenazine in treating schizophrenia demonstrated significant reductions in psychotic symptoms among patients who received the drug compared to a placebo group. The study highlighted the importance of dopamine D2 receptor blockade in alleviating symptoms such as hallucinations and disorganized thinking .

Case Study 2: Pharmacokinetics and Metabolism

Research investigating the pharmacokinetics of acetophenazine-d4 indicated that its metabolic pathway involves conjugation reactions that enhance its solubility and facilitate excretion. The study emphasized that understanding these pathways is crucial for optimizing therapeutic regimens involving this compound .

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S.C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i15D2,16D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMBOHDUHCHGOE-ISZRLBLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.